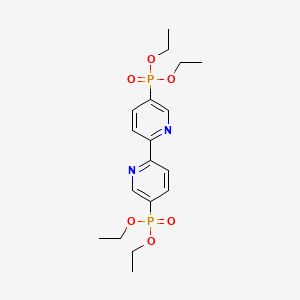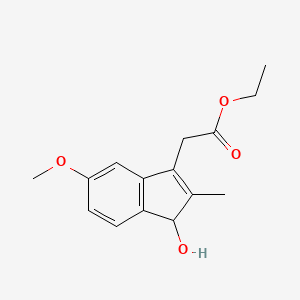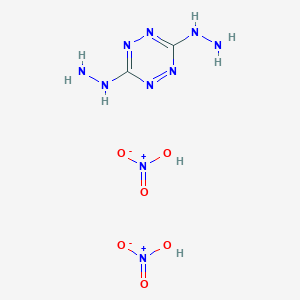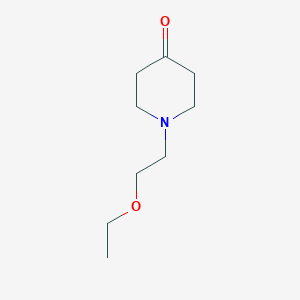![molecular formula C11H18O3 B14255373 2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- CAS No. 185516-11-4](/img/structure/B14255373.png)
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- is a complex organic compound that features both an oxetanone ring and a tetrahydropyran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- typically involves the reaction of oxetanone derivatives with tetrahydropyran-based intermediates. One common method involves the use of 3,4-dihydropyran and oxetanone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane at ambient temperature with p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
化学反应分析
Types of Reactions
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxetanone ring or the tetrahydropyran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- involves its interaction with specific molecular targets and pathways. The oxetanone ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biological molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Oxetanone: A four-membered lactone ring.
Uniqueness
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- is unique due to the combination of the oxetanone and tetrahydropyran moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
185516-11-4 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
4-[3-(oxan-2-yl)propyl]oxetan-2-one |
InChI |
InChI=1S/C11H18O3/c12-11-8-10(14-11)6-3-5-9-4-1-2-7-13-9/h9-10H,1-8H2 |
InChI 键 |
HLDIDJGXGWTFJL-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)CCCC2CC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)




![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)


![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)



